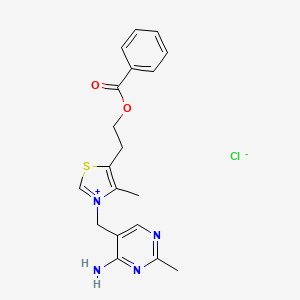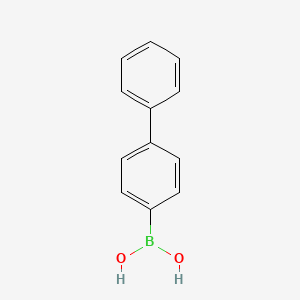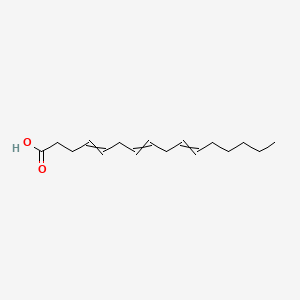![molecular formula C18H26O5 B1205575 (7R)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-13-one](/img/structure/B1205575.png)
(7R)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-13-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7R)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-13-one is a macrolide.
Aplicaciones Científicas De Investigación
Understanding Metabolic Pathways
The compound is a product of metabolic reactions, similar to those observed with tricyclic antidepressants like Amitriptyline, where the introduction of hydroxy groups and oxidative metabolism play crucial roles. Such pathways are intricately involved in drug metabolism and interactions, with implications for drug design and therapeutic interventions (Breyer‐Pfaff, 2004).
Biopolymer Synthesis
The structure resembles components involved in the synthesis of Polyhydroxyalkanoate (PHA), a biodegradable microbial polymer. PHAs have wide applications due to their biocompatibility and biodegradable nature, making them relevant in medical and environmental applications. The structure of the compound provides insights into the molecular diversity and potential functionality of PHAs (Amara, 2010).
Anticancer Activity
The compound's structure is akin to that of norcantharidin analogues, which possess potent anticancer activities. These compounds, through structural modification, have shown potential in therapeutic applications, particularly in targeting cancer cells while minimizing side effects. The compound's intricate structure could provide a template for designing novel anticancer agents (Deng & Tang, 2011).
Application in Anti-tuberculosis Phytochemicals
Similar structures have been identified in the context of phytochemical research, particularly concerning their potent anti-TB (tuberculosis) activities. The compound's structural complexity allows it to be a potential candidate for drug development in combating multidrug-resistant strains of tuberculosis (Swain, Hussain, & Pati, 2021).
Propiedades
Fórmula molecular |
C18H26O5 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
(8R)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one |
InChI |
InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3/t12?,14-/m1/s1 |
Clave InChI |
DWTTZBARDOXEAM-TYZXPVIJSA-N |
SMILES isomérico |
CC1CCC[C@@H](CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
SMILES |
CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
SMILES canónico |
CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



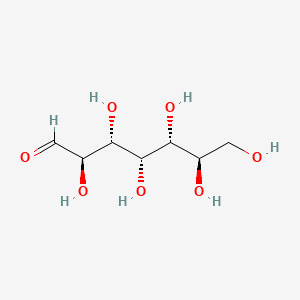
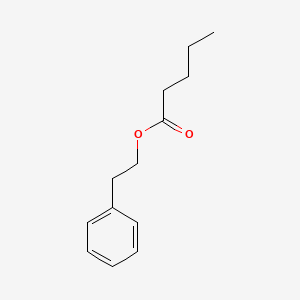

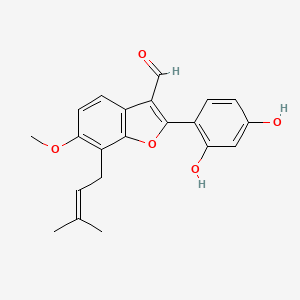
![5-(5,6-Dimethylhept-3-en-2-yl)-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-ol](/img/structure/B1205500.png)
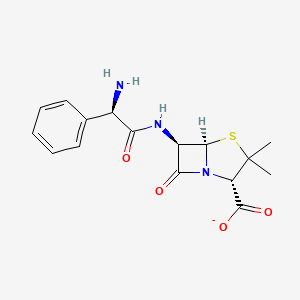
![N-methyl-N-[5-(2-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-oxolanecarboxamide](/img/structure/B1205503.png)
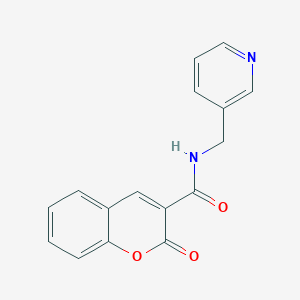
![2-{5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}phenol](/img/structure/B1205508.png)

